molecular formula C3H6O B108455 Acetone-1,3-13C2 CAS No. 7217-25-6

Acetone-1,3-13C2

Cat. No. B108455
CAS RN: 7217-25-6
M. Wt: 60.065 g/mol
InChI Key: CSCPPACGZOOCGX-ZDOIIHCHSA-N
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Description

Acetone, also known as propanone or 2-propanone, is a simple ketone with the formula (CH3)2CO. It is a colorless, volatile, flammable liquid and is the simplest and smallest ketone. Acetone is miscible with water and serves as an important solvent in its own right, typically for cleaning purposes in laboratories. The compound has been extensively studied, and its carbon-13 labeled isotopologues, such as Acetone-1,3-13C2, are particularly useful in various spectroscopic techniques to understand molecular interactions and structures .

Synthesis Analysis

The synthesis of Acetone-1,3-13C2 is not directly discussed in the provided papers. However, isotopically labeled compounds like Acetone-1,3-13C2 are typically synthesized through chemical reactions that incorporate carbon-13 labeled precursors at specific positions in the molecule. These methods are crucial for producing labeled compounds used in NMR spectroscopy and other analytical techniques to study molecular structures and dynamics .

Molecular Structure Analysis

The molecular structure of acetone and its derivatives has been a subject of interest due to its implications in hydrogen bonding and spectral interpretation. Studies have shown that the enol form of acetylacetone, a closely related molecule, has a symmetrically arranged internal hydrogen bond within a planar ring structure. This structural information is relevant to understanding the behavior of acetone derivatives as well .

Chemical Reactions Analysis

Acetone and its isotopologues participate in a variety of chemical reactions. For instance, acetone can be involved in hydrogen bonding interactions with Bronsted-acid sites in zeolites, as indicated by 13C NMR spectroscopy. The chemical shift tensor of the carbonyl carbon in acetone provides insights into the acidity and hydrogen bonding capability of the sites it interacts with . Additionally, acetone can form acetonides when reacted with 1,3-diols, which can be distinguished by their 13C NMR spectra .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetone are well-documented. It is a solvent with a high evaporation rate and is used in various applications due to its ability to dissolve many other chemicals. The 13C NMR spectroscopy of acetone reveals the effects of different substituents on its chemical shifts, providing insights into the electronic effects and intramolecular interactions within the molecule . Interactions of acetone with ionic liquids have also been studied using NMR, showing the formation of hydrogen bonds between the anion of the ionic liquid and the methyl protons of acetone . Protonation effects on acetone have been investigated as well, revealing changes in electronic and geometric structures upon protonation . Furthermore, mercuration reactions of acetone have been explored, providing NMR evidence on the site and degree of mercuration . Lastly, the microwave spectra of mono-13C substituted acetone have been reported, contributing to the understanding of its molecular structure .

Scientific Research Applications

NMR Spectroscopy and Molecular Interactions

Acetone-1,3-13C2 is extensively utilized in NMR (Nuclear Magnetic Resonance) spectroscopy to investigate molecular interactions and chemical structures. For instance, the interactions of acetone with ionic liquids and catalysts have been studied using 1H and 13C NMR chemical shifts, revealing the formation of hydrogen bonds and providing insights into the acid sites on catalysts and the strength of hydrogen bonds in various molecular systems (Zhai et al., 2006), (Song et al., 2001), (Yang et al., 2005).

Investigating Chemical Reactions and Molecular Structures

Acetone-1,3-13C2 plays a significant role in studying chemical reactions and understanding molecular structures. Research has demonstrated the dimerization and dehydration reactions of acetone on catalysts, and the stability and chemical shifts of acetone in different solvent environments (Song et al., 2001), (Wen et al., 2016).

Environmental and Atmospheric Studies

In the environmental and atmospheric sciences, acetone-1,3-13C2 is utilized to study acetone's behavior and interactions. For example, its role in the global atmospheric budget and the air-sea exchange processes has been researched, highlighting its importance in atmospheric chemistry (Fischer et al., 2012).

Safety And Hazards

Acetone-1,3-13C2 is highly flammable and may cause drowsiness or dizziness . It is also known to cause serious eye irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, spray, vapors, and using only outdoors or in a well-ventilated area .

Future Directions

Acetone-1,3-13C2 is widely used in scientific research . It is a naturally occurring compound found in trace amounts in the environment. Further studies could explore its potential applications in various fields.

properties

IUPAC Name

(1,3-13C2)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCPPACGZOOCGX-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C(=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514757
Record name (1,3-~13~C_2_)Propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

60.065 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetone-1,3-13C2

CAS RN

7217-25-6
Record name (1,3-~13~C_2_)Propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetone-1,3-13C2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To benzonitrile was added 5 mmol of isobutane, 0.5 mmol of N-hydroxyphthalimide (NHPI) and 0.0125 mmol of cobalt acetate Co(OAc)2, and the resultant mixture was stirred under an air atmosphere at a pressure of 10 atm and at a temperature of 100° C. for 8 hours. The products in the reaction mixture were analyzed by gas chromatography, and, as a result, t-butanol (yield 81%) and acetone (yield 14%) were formed.
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resultant mixture
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5 mmol
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0.5 mmol
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[Compound]
Name
cobalt acetate Co(OAc)2
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0.0125 mmol
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0 (± 1) mol
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Yield
81%
Yield
14%

Synthesis routes and methods III

Procedure details

330 mg (2.17 mmol) of CsF, 81 mg (0.63 mmol) of thienylboronic acid and 36 mg (0.031 mmol) of tetrakis triphenylphosphine palladium (Pd(PPh3)4 were added to 100 mg (0.31 mmol) of 2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide) in 25 mL of DME and 2 mL of MeOH. The mixture was shaken 48 hrs at 80° C. under nitrogen. The reaction mixture is evaporated, redissolved in ethyl acetate and then washed with a saturated solution of NaHCO3. The organic layer was, after treatment with anhydrous sodium sulfate, evaporated under reduced pressure and the title compound was obtained by crystallization from acetone (48 mg, 48% yield).
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330 mg
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reactant
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81 mg
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Name
tetrakis triphenylphosphine palladium
Quantity
36 mg
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reactant
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Name
2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide
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0.31 mmol
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25 mL
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2 mL
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solvent
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Synthesis routes and methods IV

Procedure details

Thallic oxide was again prepared as in Example 1. 4.0 g of thallic oxide (8.8 mmoles), 30 g water (1.7 moles), 80 g propylene (1.9 moles) and 95 g carbon dioxide (2.2 moles) were added to the autoclave in Example 1 which was then heated to 70° C. for 2.0 hours. The analysis showed 0.81 mmoles propylene oxide (58% yield), 0.55 mmoles acetone (39% yield) and 0.06 mmoles propylene carbonate (4% yield) to have formed. 1.40 mmoles of thallous bicarbonate (16% conversion) was detected in a solution having a pH =7.9.
[Compound]
Name
oxide
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0 (± 1) mol
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Name
oxide
Quantity
4 g
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reactant
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30 g
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reactant
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80 g
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reactant
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95 g
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reactant
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Yield
58%
Yield
39%

Synthesis routes and methods V

Procedure details

4.0 g thallic oxide (8.8 mmoles) and 30 g water (1.7 moles) were added to a 300 cc Autoclave Engineers stainless steel Magnedrive Autoclave. The autoclave was cooled to -78° C. and 40 g propylene (0.95 mole) and 100 g carbon dioxide (2.3 mole) were introduced. The autoclave was then heated to 100° C. for 1.0 hour to reach a total pressure of 196.8 kg/cm2. The autoclave volatiles were then vented into a methyl ethyl ketone solution followed by a 0.10 M megnesium chloride-hydrochloric acid scrubber which trapped the propylene oxide. The excess hydrochloric acid was titrated with 0.10 M sodium hydroxide. The organics remaining in the aqueous solution were measured by standard gas chromatographic techniques. The analysis showed 1.01 mmoles propylene oxide (48% yield), 0.71 mmoles acetone (34% yield) and 0.10 mmoles propylene carbonate (5% yield). 2.1 mmoles of thallous bicarbonate (24% conversion) were detected in the water solution by atomic absorption techniques. The pH of the solution was measured to be 8.1. The yields of oxidized propylene products in this and the following examples are based on the thallic compounds reduced to the thallous state. The conversions of thallic reduction to thallous are based on the starting quantity of thallic compound.
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oxide
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4 g
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30 g
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stainless steel
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40 g
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100 g
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Yield
48%
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetone-1,3-13C2
Reactant of Route 2
Acetone-1,3-13C2
Reactant of Route 3
Acetone-1,3-13C2
Reactant of Route 4
Acetone-1,3-13C2
Reactant of Route 5
Acetone-1,3-13C2
Reactant of Route 6
Acetone-1,3-13C2

Citations

For This Compound
11
Citations
SS Yuan, J Foos - Journal of Labelled Compounds and …, 1981 - Wiley Online Library
A synthesis for (S)‐2‐amino‐4‐methyl‐ 13 C‐pentanoic‐2,5‐ 13 C 2 acid ((S)‐leucine‐ 13 C 3 ) is described. The alkyl chain was constructed by condensing acetone‐1,3‐ 13 C 2 with …
BJ Blackburn, KJ Friesen - Organic Magnetic Resonance, 1977 - Wiley Online Library
13 C spin–lattice relaxation times (T 1 's) are reported for C‐3 of 2‐methylindole (methyl,3‐ 13 C 2 ) as a function of the concentration of added 1,3,5‐trinitrobenzene at 35C in 1,2‐…
HTA Cheung, PG Gray - Journal of Labelled Compounds and …, 1984 - Wiley Online Library
Samples of 2,4‐diamino‐6‐methylpteridine (1), specifically labelled with 13 C at one or more carbon positions, were synthesised using a combination of the appropriate unlabelled and …
NC Durham - digitalcommons.wustl.edu
Supplemental Figure 2. Within-sample correlation for 2-OPP and 6-oxoPIP levels in urine, plasma and CSF of PDE-ALDH7A1 patients. While for urine, there appeared to be a positive …
Number of citations: 0 digitalcommons.wustl.edu
TH de Koker, MD Mozuch, PJ Kersten - Thirty-fourth annual meeting of the …, 2003 - Citeseer
D-Glucose metabolism is thought to be important during wood decay by fungi, not only for anabolic and catabolic purposes of central metabolism, but also as a potential source of …
Number of citations: 6 citeseerx.ist.psu.edu
T Furuta, H Shibasaki - Current Pharmaceutical Analysis, 2006 - ingentaconnect.com
This review article underlines the importance of stable isotope dilution mass spectrometry analysis of endogenous and synthetic corticosteroids for the pharmacokinetic and in vivo …
Number of citations: 1 www.ingentaconnect.com
W Song - 2001 - search.proquest.com
Methanol to olefin (MTO) reaction mechanisms on zeolite HZSM-5 and HSAPO-34 were studied experimentally and theoretically. Experimental studies were performed with solid state …
Number of citations: 3 search.proquest.com
R Mehta - 2021 - discovery.ucl.ac.uk
Aldol condensation is a very important reaction in organic synthesis because it leads to the formation of CC bonds. Because of that, the use of different catalysts and in particular the use …
Number of citations: 2 discovery.ucl.ac.uk
T Xu - 1996 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 1 search.proquest.com
AT BALABAN, TW WHALEY, GS LIN - Journal of Labelled Compounds & … - Wiley
Number of citations: 0

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